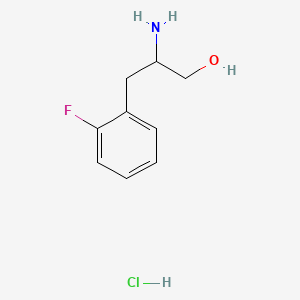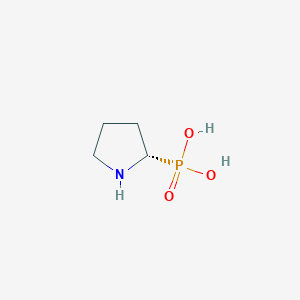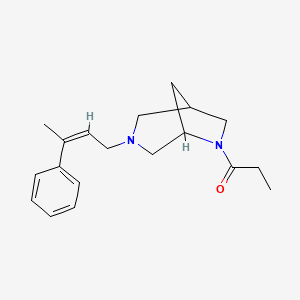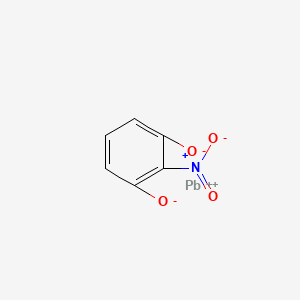![molecular formula C20H24N6O3 B14152978 Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate CAS No. 4418-13-7](/img/structure/B14152978.png)
Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of esters It is characterized by the presence of a purine ring system, which is a common structural motif in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate typically involves multiple steps. One common approach is to start with the preparation of the purine derivative, which is then coupled with an acetylated benzoate ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and improve scalability. The use of automated systems can also enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester with similar structural features.
Ethyl 4-(butylamino)benzoate: Another ester with a different amine substituent.
Ethyl 4-(dimethylamino)benzoate: A related compound with a dimethylamino group.
Uniqueness
Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate is unique due to the presence of the purine ring system, which imparts specific biological activity and potential therapeutic applications. Its complex structure also allows for diverse chemical modifications, making it a versatile compound in research and industry.
Propriétés
Numéro CAS |
4418-13-7 |
|---|---|
Formule moléculaire |
C20H24N6O3 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
ethyl 4-[[2-[6-(diethylamino)purin-9-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C20H24N6O3/c1-4-25(5-2)18-17-19(22-12-21-18)26(13-23-17)11-16(27)24-15-9-7-14(8-10-15)20(28)29-6-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,24,27) |
Clé InChI |
IPTQCOYFDNTJAD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC=NC2=C1N=CN2CC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenesulfonic acid, 7,7'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis[4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, tetrasodium salt](/img/structure/B14152896.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B14152901.png)
![2-Propenoic acid, 3-[4,5-dimethoxy-2-[(3-methyl-2-butenyl)oxy]phenyl]-, (Z)-](/img/structure/B14152904.png)

![n'-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide](/img/structure/B14152912.png)

![3-(benzyloxy)-N-{[5-(butanoylamino)-2-chlorophenyl]carbamothioyl}benzamide](/img/structure/B14152917.png)


![1-[3,5-Dichloro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B14152934.png)


![2,3,4,5-Tetrahydro-2-[[5-(methoxycarbonyl)-2-furanyl]methyl]-2-methyl-1H-pyrido[4,3-b]indolium](/img/structure/B14152967.png)

